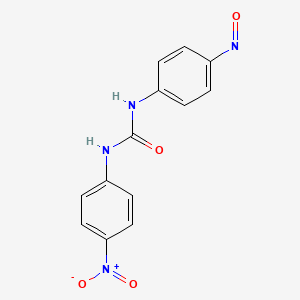
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea is an organic compound that features both nitro and nitroso functional groups attached to a urea backbone
准备方法
The synthesis of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with 4-nitrosophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and nitroso groups into other compounds.
Biology: It is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and nitrogen species (RNS). These reactive species can modify the activity of enzymes and signaling pathways, resulting in various biological effects.
相似化合物的比较
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea can be compared with other similar compounds such as:
4-Nitrophenylurea: Lacks the nitroso group and has different chemical reactivity and biological activity.
4-Nitrosophenylurea: Lacks the nitro group and has different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-(4-aminophenyl)urea: Contains an amine group instead of a nitroso group, leading to different chemical and biological properties.
属性
CAS 编号 |
6939-96-4 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-3-(4-nitrosophenyl)urea |
InChI |
InChI=1S/C13H10N4O4/c18-13(14-9-1-3-11(16-19)4-2-9)15-10-5-7-12(8-6-10)17(20)21/h1-8H,(H2,14,15,18) |
InChI 键 |
XSSJIDRTHFIYQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















